7-Ethoxyquinoline-3-carbaldehyde chemical properties and structure
7-Ethoxyquinoline-3-carbaldehyde chemical properties and structure
An In-Depth Technical Guide to 7-Ethoxyquinoline-3-carbaldehyde: Properties, Synthesis, and Applications
Introduction
7-Ethoxyquinoline-3-carbaldehyde is a heterocyclic aromatic compound built upon the quinoline scaffold. Quinoline and its derivatives are recognized as "privileged scaffolds" in medicinal chemistry, forming the core of numerous therapeutic agents with a wide range of biological activities, including anticancer and antimalarial properties. The strategic placement of an ethoxy group at the 7-position and a reactive carbaldehyde (formyl) group at the 3-position makes this molecule a highly versatile building block for the synthesis of more complex molecular architectures. The aldehyde functional group, in particular, serves as a synthetic linchpin, enabling a variety of chemical transformations crucial for drug discovery and materials science.[1][2] This guide provides a comprehensive overview of the chemical properties, structure, spectroscopic profile, synthesis, and research applications of 7-Ethoxyquinoline-3-carbaldehyde for professionals in chemical and pharmaceutical research.
Part 1: Physicochemical and Structural Properties
The fundamental identity of 7-Ethoxyquinoline-3-carbaldehyde is defined by its chemical formula, molecular weight, and unique structure. These properties are foundational for its reactivity and application in further synthetic endeavors.
Key Chemical Identifiers
A summary of the core physicochemical properties is presented below.
| Property | Value | Source |
| Chemical Name | 7-Ethoxyquinoline-3-carbaldehyde | N/A |
| CAS Number | 745830-19-7 | [3] |
| Molecular Formula | C₁₂H₁₁NO₂ | [3] |
| Molecular Weight | 201.22 g/mol | [3][4] |
| SMILES Code | O=CC1=CC2=CC=C(OCC)C=C2N=C1 | [3] |
Molecular Structure
7-Ethoxyquinoline-3-carbaldehyde features a bicyclic aromatic system consisting of a benzene ring fused to a pyridine ring (the quinoline core). The electron-donating ethoxy group (-OCH₂CH₃) at position C7 and the electron-withdrawing aldehyde group (-CHO) at position C3 modulate the electronic properties and reactivity of the quinoline ring system.
Caption: Chemical structure of 7-Ethoxyquinoline-3-carbaldehyde.
Part 2: Spectroscopic Profile (Predicted)
While specific experimental spectra for this compound are not widely published, a detailed prediction can be made based on its functional groups and established spectroscopic principles.[5][6] This profile is invaluable for researchers for quality control and reaction monitoring.
| Spectroscopy | Feature | Predicted Chemical Shift / Wavenumber | Rationale |
| ¹H NMR | Aldehyde H | δ 9.8 - 10.1 ppm (singlet) | The aldehyde proton is highly deshielded due to the electronegativity of the oxygen and the anisotropic effect of the C=O bond.[7] |
| Aromatic H's | δ 7.5 - 8.9 ppm (multiplets) | Protons on the quinoline ring system appear in the characteristic aromatic region. The H2 and H4 protons are typically the most downfield.[5] | |
| Methylene H's (-OCH₂-) | δ ~4.2 ppm (quartet) | Protons on the carbon adjacent to the ether oxygen are deshielded. The signal is split into a quartet by the adjacent methyl group. | |
| Methyl H's (-CH₃) | δ ~1.5 ppm (triplet) | Protons of the terminal methyl group are relatively shielded. The signal is split into a triplet by the adjacent methylene group. | |
| ¹³C NMR | Carbonyl C (C=O) | δ 190 - 195 ppm | The aldehyde carbonyl carbon is highly deshielded and appears far downfield. |
| Aromatic C's | δ 110 - 155 ppm | Carbons of the quinoline ring system. The carbon bearing the ethoxy group (C7) will be shifted downfield. | |
| Methylene C (-OCH₂-) | δ ~65 ppm | Carbon adjacent to the ether oxygen. | |
| Methyl C (-CH₃) | δ ~15 ppm | Terminal methyl carbon. | |
| IR Spectroscopy | C=O Stretch (Aldehyde) | 1690 - 1715 cm⁻¹ (Strong) | A strong, sharp absorption band characteristic of an aromatic aldehyde carbonyl group.[8] |
| C-H Stretch (Aldehyde) | 2720 - 2820 cm⁻¹ (Medium, two bands) | Two characteristic weak to medium bands for the aldehyde C-H stretch, often appearing near the main C-H stretching region.[8] | |
| C-O Stretch (Ether) | 1200 - 1250 cm⁻¹ (Strong) | Strong absorption from the aryl-alkyl ether linkage. | |
| C=C/C=N Stretch | 1500 - 1620 cm⁻¹ (Variable) | Aromatic ring stretching vibrations of the quinoline core. | |
| Mass Spectrometry | Molecular Ion (M⁺) | m/z = 201.22 | The peak corresponding to the intact molecule's mass. |
| Key Fragments | m/z = 172 ([M-CHO]⁺), 173 ([M-C₂H₄]⁺) | Expected fragmentation includes the loss of the formyl group (29 Da) or ethene from the ethoxy group (28 Da). |
Part 3: Synthesis and Reactivity
Quinoline-3-carbaldehydes are valuable synthetic precursors due to their versatile reactivity.[1] While a specific documented synthesis for the 7-ethoxy variant is sparse, a plausible and robust pathway can be designed based on established organometallic and formylation methodologies.
Proposed Synthetic Pathway: Vilsmeier-Haack Reaction
The Vilsmeier-Haack reaction is a classical and highly effective method for the formylation of electron-rich aromatic and heterocyclic compounds. It is a standard procedure for producing 2-chloroquinoline-3-carbaldehydes, which are key intermediates. A plausible synthesis would start from a suitable 7-ethoxy-substituted acetanilide.
Step-by-Step Protocol:
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Reagent Preparation: In a three-neck flask under an inert atmosphere (e.g., nitrogen), cool phosphorus oxychloride (POCl₃) in an appropriate solvent like anhydrous dimethylformamide (DMF).
-
Vilsmeier Reagent Formation: Add anhydrous DMF dropwise to the cooled POCl₃ with vigorous stirring. This exothermic reaction forms the electrophilic Vilsmeier reagent, (chloromethylene)dimethylammonium chloride.
-
Substrate Addition: Once the Vilsmeier reagent is formed, add the starting material, 4-ethoxyacetanilide, portion-wise while maintaining a low temperature.
-
Cyclization and Formylation: Slowly warm the reaction mixture and then heat to reflux for several hours. The Vilsmeier reagent acts as both a cyclizing and formylating agent to construct the 2-chloro-7-ethoxyquinoline-3-carbaldehyde intermediate.
-
Dechlorination (if necessary): The resulting 2-chloro intermediate can then be dehalogenated via catalytic hydrogenation (e.g., using H₂, Pd/C) to yield the final product, 7-Ethoxyquinoline-3-carbaldehyde.
-
Work-up and Purification: After the reaction is complete, the mixture is carefully quenched with ice water and neutralized. The crude product is then extracted, dried, and purified using column chromatography or recrystallization.
Caption: Proposed workflow for the synthesis of 7-Ethoxyquinoline-3-carbaldehyde.
Part 4: Applications in Research and Drug Development
The true value of 7-Ethoxyquinoline-3-carbaldehyde lies in its potential as a scaffold for creating diverse chemical libraries for biological screening. The aldehyde group is a gateway to a multitude of other functional groups.
A Versatile Intermediate for Derivatization
The aldehyde at the 3-position can undergo numerous transformations, allowing for the systematic modification of the molecule to explore structure-activity relationships (SAR).
-
Reductive Amination: Reaction with primary or secondary amines in the presence of a reducing agent (e.g., sodium triacetoxyborohydride) yields a wide array of secondary and tertiary amines.
-
Oxidation: Oxidation of the aldehyde to a carboxylic acid (e.g., using potassium permanganate or Jones reagent) produces 7-ethoxyquinoline-3-carboxylic acid, a key precursor for amides and esters. Quinoline-3-carboxamides have been identified as potent inhibitors of hematopoietic prostaglandin D synthase (H-PGDS), an enzyme involved in inflammatory processes.[9]
-
Condensation Reactions: Knoevenagel and Wittig reactions allow for the extension of the carbon chain at the 3-position, introducing new functional groups and structural complexity.[2]
-
Cyclization Reactions: The aldehyde can participate in multicomponent reactions to form fused heterocyclic systems, further expanding the chemical space for drug discovery.
Caption: Logical workflow from core scaffold to drug screening.
Conclusion
7-Ethoxyquinoline-3-carbaldehyde is more than just a single chemical entity; it is a strategic platform for innovation in medicinal chemistry and materials science. Its well-defined structure, predictable spectroscopic characteristics, and highly reactive formyl group provide researchers with a powerful tool for constructing novel molecules with tailored properties. Understanding its synthesis and reactivity is key to unlocking its full potential in the development of next-generation therapeutics and functional materials.
References
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National Center for Biotechnology Information. (n.d.). 7-Methoxy-2-phenylquinoline-3-carbaldehyde. PMC. Retrieved from [Link]
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Vaishali, et al. (2025, December 10). Synthetic transformations of quinoline-3-carbaldehydes with ethanol as a green solvent. ResearchGate. Retrieved from [Link]
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Abdel-monem, M. I. (2018, February 23). Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs. RSC Advances. Retrieved from [Link]
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Rose-Hulman Institute of Technology. (n.d.). IR Absorption Bands and NMR. Retrieved from [Link]
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Semantic Scholar. (n.d.). 2-Chloroquinoline-3-carbaldehydes: synthesis and reactions (2012-2017). Retrieved from [Link]
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National Center for Biotechnology Information. (2013, September 26). 7-Hydroxyquinoline-8-carbaldehydes. 1. Ground- and excited-state long-range prototropic tautomerization. PubMed. Retrieved from [Link]
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National Center for Biotechnology Information. (2019, April 15). The discovery of quinoline-3-carboxamides as hematopoietic prostaglandin D synthase (H-PGDS) inhibitors. PubMed. Retrieved from [Link]
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Baxendale Group - Durham University. (2021, September 23). Synthesis of 7-Chloroquinoline Derivatives Using Mixed Lithium-Magnesium Reagents. Retrieved from [Link]
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IB DP Chemistry. (n.d.). 11.3 Spectroscopic identification of organic compounds SL Paper 3. Retrieved from [Link]
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University of Wisconsin-Madison. (n.d.). CHEM 344/345 – Spectroscopy and Spectrometry in Organic Chemistry. Retrieved from [Link]
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Royal Society of Chemistry. (n.d.). Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs. Retrieved from [Link]
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